molecular formula C13H12BrNO B8732888 3-[(4-Bromophenyl)methoxy]aniline

3-[(4-Bromophenyl)methoxy]aniline

Cat. No.: B8732888
M. Wt: 278.14 g/mol
InChI Key: ZEWMJWJVGYGNAG-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methoxy]aniline is an aromatic amine derivative featuring a bromophenylmethoxy substituent (-OCH₂C₆H₄Br) at the meta position of the aniline ring. This compound is characterized by its hybrid structure, combining electron-donating (methoxy) and electron-withdrawing (bromophenyl) groups, which influence its electronic properties, solubility, and reactivity.

The methoxy group may participate in hydrogen bonding, affecting crystallization and solubility in polar solvents. Such structural features make it a candidate for pharmaceutical and materials science applications, particularly in covalent ligand design (as suggested by ) .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2

InChI Key

ZEWMJWJVGYGNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Solvent and Temperature Optimization

Acetic acid serves dual roles as a solvent and proton donor, facilitating electrophilic aromatic substitution. A solvent-to-substrate molar ratio of 4.0–8.0:1 ensures solubility and minimizes side reactions like di-bromination. Temperature control is critical: lower temperatures (15–25°C) favor selectivity for mono-bromination, while higher temperatures (up to 60°C) accelerate reaction rates but risk over-bromination. For instance, at 25°C with NBS, the reaction achieves a 90.7% yield of 3-bromo-4-fluoronitrobenzene.

Reagent Selection

NBS is preferred over bromine due to its controlled reactivity and reduced corrosivity. In comparative trials, NBS at 25°C produced a 90.7% yield, whereas bromine at 35°C led to a slight decrease (90.5%) due to competing side reactions. Post-reaction workup involves quenching in ice water to precipitate the product, followed by suction filtration and drying to obtain pale yellow 3-bromo-4-fluoronitrobenzene.

Etherification with Sodium Methoxide

The etherification step replaces the fluorine atom with a methoxy group using sodium methoxide in methanol. This nucleophilic aromatic substitution proceeds at 10–80°C, with sodium methoxide used in a 3.5–5.5:1 molar ratio relative to 3-bromo-4-fluoronitrobenzene.

Reaction Kinetics and Stoichiometry

Methanol acts as both solvent and nucleophile, with a volume-to-substrate ratio of 2000–6000 mL per mole. At 20°C, a 3.5:1 ratio of sodium methoxide to substrate achieves a 96.4% yield of 3-bromo-4-methoxynitrobenzene. Higher temperatures (40–60°C) reduce reaction times but necessitate precise control to avoid hydrolysis of the nitro group.

Scalability and Workup

The reaction is exothermic, requiring gradual addition of sodium methoxide to maintain temperatures below 60°C. After completion, the mixture is poured into ice water, precipitating the product as a white flocculent solid. Filtration and drying yield 3-bromo-4-methoxynitrobenzene with minimal impurities.

Nitro Reduction to Aniline

The final step reduces the nitro group to an amine using sodium sulfide (Na₂S) in aqueous conditions at 70–100°C. A 4.0–5.0:1 molar ratio of Na₂S to substrate ensures complete reduction.

Reductive Agent Efficiency

Na₂S outperforms alternatives like iron powder or ammonium chloride due to its higher reducing power and fewer byproducts. At 90°C, Na₂S achieves a 73.2% yield of 3-bromo-4-methoxyaniline, whereas iron powder requires longer reaction times and yields <70%.

Temperature and Reaction Monitoring

Elevated temperatures (85–95°C) accelerate the reduction but necessitate rigorous stirring to prevent localized overheating. Post-reaction, the mixture is quenched in ice water, and the product is isolated via filtration. The resulting yellow powder is purified to >99.9% purity through recrystallization.

Industrial-Scale Process Optimization

Yield Comparison Across Steps

StepReagentTemperature (°C)Yield (%)
BrominationNBS2590.7
EtherificationSodium methoxide2096.4
Nitro reductionNa₂S9073.2

Environmental and Regulatory Compliance

Industrial processes adhere to green chemistry principles by optimizing atom economy (e.g., 62% overall yield) and recycling solvents. Regulatory compliance focuses on managing brominated byproducts and sulfide-containing wastewater, requiring advanced oxidation processes for treatment .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives.

Scientific Research Applications

3-[(4-Bromophenyl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-[(4-Bromophenyl)methoxy]aniline with structurally related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
This compound C₁₃H₁₂BrNO₂ 294.14* 4-Bromophenylmethoxy, aniline High lipophilicity, potential bioactivity
4-Methoxy-3-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 Methoxy, trifluoromethyl Electron-withdrawing, low basicity
3-Bromo-4-(4-fluorophenoxy)aniline C₁₂H₉BrFNO 282.10 Bromo, 4-fluorophenoxy Moderate solubility in DMSO/chloroform
4-(3-Methoxy-4-methylphenoxy)aniline C₁₄H₁₅NO₂ 229.27 3-Methoxy-4-methylphenoxy Crystalline solid, high thermal stability
3-Methyl-4-(4-methylphenoxy)aniline C₁₄H₁₅NO 213.28 Methyl, 4-methylphenoxy Enhanced steric hindrance

Note: Molecular weight inferred from analogous compounds in .

Key Observations:
  • Lipophilicity : Bromine and aromatic substituents (e.g., 4-bromophenylmethoxy) increase logP values, favoring lipid bilayer penetration. This contrasts with trifluoromethyl groups, which balance hydrophobicity and polarity .
  • Electronic Effects : Trifluoromethyl groups () reduce aniline basicity compared to methoxy or bromophenyl groups, altering reactivity in electrophilic substitution reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-[(4-Bromophenyl)methoxy]aniline?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-hydroxyaniline and 4-bromobenzyl bromide. Reaction conditions require a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. Multi-step optimization is critical, including purification via column chromatography to isolate intermediates and final products. Similar halogenated phenoxy anilines are synthesized via analogous SNAr protocols, emphasizing temperature control and stoichiometric ratios .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl and methoxy groups). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. For advanced characterization, employ FT-IR to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹) and HPLC for purity assessment (>95%). Comparative studies with DFT-calculated vibrational spectra (e.g., HOMO-LUMO analysis) enhance structural validation .

Q. What are the common chemical reactions that this compound undergoes?

  • Methodological Answer :

  • Oxidation : Under acidic conditions (e.g., KMnO₄/H₂SO₄), the aniline group oxidizes to form quinones.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexylamine derivative.
  • Substitution : The bromine atom undergoes Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, base) for functionalized derivatives.
    Reaction outcomes depend on solvent polarity and catalyst choice, with TLC monitoring to track progress .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the bromophenyl ring influence the compound's reactivity?

  • Methodological Answer : The bromine atom’s electron-withdrawing nature increases the electrophilicity of the aromatic ring, enhancing SNAr reactivity. Computational studies (e.g., Hammett σ⁺ parameters) quantify substituent effects on reaction rates. For example, trifluoromethyl or nitro groups further polarize the ring, accelerating cross-coupling reactions but potentially reducing solubility. Solvent effects (e.g., DMSO vs. THF) must be optimized to balance reactivity and stability .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : AutoDock Vina is widely used for molecular docking to simulate interactions with proteins (e.g., kinases or GPCRs). Pair with MD simulations (GROMACS) to assess binding stability. DFT calculations (e.g., Gaussian 09) predict electronic properties (e.g., dipole moments) that correlate with binding energy. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental affinity measurements .

Q. How can structural modifications of the methoxy group impact the compound's pharmacological profile?

  • Methodological Answer : Replace the methoxy group with bulkier substituents (e.g., isopropoxy) to study steric effects on target binding. Fluorinated analogs (e.g., CF₃-O-) improve metabolic stability but may alter logP values. Use SAR (Structure-Activity Relationship) studies with in vitro assays (e.g., IC₅₀ in cancer cell lines) to correlate modifications with efficacy. Comparative analysis of analogs (e.g., 3-fluoro vs. 3-bromo derivatives) reveals positional effects on activity .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell line, incubation time).
  • Structural Confirmation : Ensure derivatives are re-characterized (N/MS) to rule out synthesis errors.
  • Meta-Analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify outliers.
  • In Silico Modeling : Use docking to rationalize divergent activities based on binding modes .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

  • Methodological Answer : Scaling up SNAr reactions requires precise control of exothermic steps (e.g., slow addition of reagents). Solvent recovery (e.g., DMF distillation) and catalyst recycling (e.g., Pd nanoparticles) reduce costs. Use DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry). Challenges include minimizing byproducts (e.g., di-substituted derivatives) and ensuring consistent purity (>99%) via crystallization .

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